![molecular formula C22H21N7O2 B2929869 (4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(苯基)甲苯酮 CAS No. 920414-61-5](/img/structure/B2929869.png)
(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolopyrimidine group could be formed through a cyclization reaction involving a pyrimidine and a triazole . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolopyrimidine group, in particular, would contribute to the rigidity of the molecule, which could have implications for its binding to biological targets .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. For example, the methoxy group could be cleaved under acidic conditions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its lipophilicity, potentially improving its ability to cross cell membranes .科学研究应用
Antimicrobial Activity
Triazolopyrimidine derivatives have been recognized for their antimicrobial properties. The presence of the triazolopyrimidine moiety in the compound suggests potential use in developing new antimicrobial agents. These compounds can be designed to target a variety of Gram-positive and Gram-negative bacteria, potentially addressing the challenge of multidrug-resistant pathogens .
Anticancer Agents
The structural features of triazolopyrimidines, particularly the triazole ring, have been associated with anticancer activity. Research indicates that derivatives containing this structure can act as potent and selective anticancer agents, inhibiting cell colony formation and inducing apoptosis in cancer cells .
Antithrombotic Applications
Compounds with a triazolopyrimidine structure have been found to exhibit antithrombotic effects. This application is particularly relevant in the development of treatments for cardiovascular diseases where the prevention of blood clots is crucial .
Anti-inflammatory Properties
The anti-inflammatory potential of triazolopyrimidine derivatives is another area of interest. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a common symptom in various diseases .
Chemosensors for Metal Ions
Triazolopyrimidines can also be used as molecular chemosensors for metal ions. Their ability to bind selectively to metal ions makes them useful in the detection and quantification of these ions in various environmental and biological samples .
Luminophores Construction
The compound’s structure is conducive to the construction of luminophores. Luminophores are materials that emit light upon excitation and have applications in lighting, displays, and biological imaging .
Herbicidal Activity
Research has shown that triazolopyrimidine derivatives can have herbicidal properties. This application is significant in the agricultural sector for the development of new herbicides that can selectively target and control weed growth .
Antiviral and Antifungal Drugs
Lastly, the triazolopyrimidine core is present in several antiviral and antifungal drugs. The compound could be a precursor or a candidate for modification in the synthesis of drugs to treat viral and fungal infections .
作用机制
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in cellular processes or functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could affect multiple biochemical pathways, depending on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could have a variety of effects at the molecular and cellular level.
安全和危害
未来方向
属性
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKKPPRVWAXYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

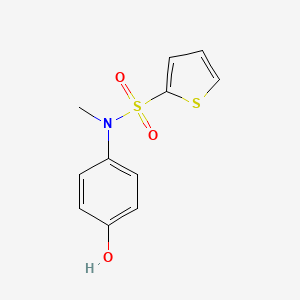
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
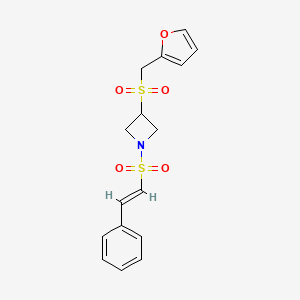
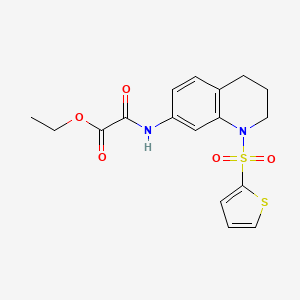
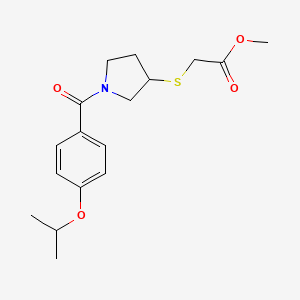
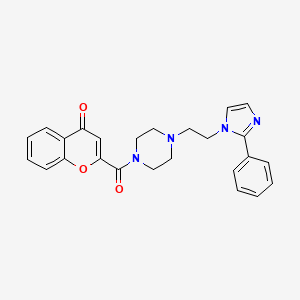
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
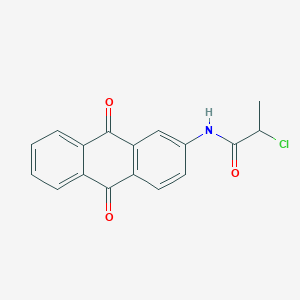
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)
